Allylbenzene
Overview
Description
Allylbenzene, also known as 3-phenylpropene, is an organic compound with the formula C₆H₅CH₂CH=CH₂. It is a colorless liquid that consists of a phenyl group attached to an allyl group. This compound is a parent structure for many phenylpropanoids found in plant biochemistry .
Mechanism of Action
. . . .
Mode of Action
Allylbenzene interacts with its targets through a process known as benzylic oxidation . This process involves the oxidation of the benzylic carbon atom, resulting in a one-carbon carboxyl group . Benzylic halides undergo the typical reactions of alkyl halides .
Biochemical Pathways
The this compound skeleton is the parent of many phenylpropanoids . Prominent allylbenzenes include eugenol, safrole, and many others . This compound is involved in the epoxide metabolic pathway . This pathway involves the formation of an epoxide on the allyl side chain . Indirect evidence of this epoxide formation is given by the detection of the dihydrodihydroxy compound resulting from the hydration of the epoxide .
Pharmacokinetics
It is known that this compound isomerizes to trans-propenylbenzene . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of this compound’s action is the formation of a one-carbon carboxyl group . This occurs regardless of the length of the alkyl group in the arene substrate . The benzylic carbon atom is oxidized, leading to the term benzylic oxidation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, NBS (N-bromosuccinimide) is commonly used to produce low concentrations of bromine . When suspended in tetrachloride (CCl 4), NBS reacts with trace amounts of HBr to produce a low enough concentration of bromine to facilitate the benzylic bromination reaction via a radical process .
Biochemical Analysis
. .
Biochemical Properties
Allylbenzene has been shown to have strong antibacterial activity against several plant pathogens . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial properties . It influences cell function by damaging the integrity of the cell membrane and increasing cell membrane permeability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is also involved in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound has a broad antibacterial spectrum, suggesting that its effects may vary depending on the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can affect the localization or accumulation of other molecules within cells .
Subcellular Localization
It is known that this compound can affect the localization or accumulation of other molecules within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_2=\text{CHCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the dehydrogenation of propylbenzene. This process is typically carried out at high temperatures in the presence of a catalyst such as chromium oxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzaldehyde or benzoic acid. For example, oxidation with potassium permanganate yields benzoic acid.
Reduction: Hydrogenation of this compound can produce propylbenzene.
Substitution: this compound can undergo electrophilic substitution reactions, such as bromination at the benzylic position using N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products:
Oxidation: Benzoic acid.
Reduction: Propylbenzene.
Substitution: Benzyl bromide.
Scientific Research Applications
Allylbenzene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its role in the biosynthesis of phenylpropanoids in plants.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of fragrances and flavoring agents
Comparison with Similar Compounds
Eugenol: Contains a methoxy group and is used in the manufacture of perfumes and flavorings.
Safrole: Contains a methylenedioxy group and is used in the synthesis of piperonyl butoxide.
Cinnamyl alcohol: Contains a hydroxyl group and is used in the fragrance industry.
Uniqueness: Allylbenzene is unique due to its simple structure and versatility in undergoing various chemical reactions. Its ability to isomerize to trans-propenylbenzene adds to its distinctiveness .
Properties
IUPAC Name |
prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLCRVIBGQPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-53-8 | |
Record name | Benzene, 2-propen-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25988-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID00861855 | |
Record name | Allylbenzene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Aldrich MSDS] | |
Record name | Allylbenzene | |
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Vapor Pressure |
1.69 [mmHg] | |
Record name | Allylbenzene | |
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CAS No. |
300-57-2 | |
Record name | Allylbenzene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=300-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allylbenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300572 | |
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Record name | ALLYLBENZENE | |
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Record name | Benzene, 2-propen-1-yl- | |
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Record name | Allylbenzene | |
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Record name | Allylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.542 | |
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Record name | Phenylpropene | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT7C9MEQ9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allylbenzene?
A1: this compound has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: this compound can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique reveals structural information based on the magnetic properties of atomic nuclei. [, , , , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrations. [, ]
Q3: How does the choice of solvent impact the reactivity of this compound?
A3: The choice of solvent significantly influences this compound's reactivity, particularly in isomerization reactions. For instance, a toluene-methanol mixture proved optimal for isomerization catalyzed by palladium bipyrazole complexes. []
Q4: Can this compound undergo isomerization? What are the typical catalysts and products?
A4: Yes, this compound can isomerize to form β-methylstyrene, primarily the trans isomer. [, , , , ] This reaction can be catalyzed by various species:
- Bases: Strong bases like potassium tert-butoxide in tert-butyl alcohol or lithium tert-butoxide in N,N-dimethylacetamide are effective. []
- Transition Metal Complexes: Palladium(II) chloride, palladium bipyrazoles, and platinum(II) complexes are frequently employed. [, , ]
Q5: How does the structure of the catalyst impact the selectivity of this compound isomerization?
A5: Catalyst structure plays a crucial role in controlling the E/Z selectivity of β-methylstyrene formation. For example, bulky, electron-donating ligands on palladium complexes generally favor the E-isomer. []
Q6: What is the proposed mechanism for the palladium-catalyzed isomerization of this compound?
A6: A widely accepted mechanism involves the following steps:
- β-Hydride Elimination: β-Hydride elimination occurs, regenerating the palladium hydride and yielding the isomerized alkene. [, ]
Q7: What is the role of additives like acids, bases, and halides in the palladium-catalyzed isomerization of this compound?
A7: Additives significantly influence the reaction:
- Halides: The nature of the halide bound to the palladium catalyst can impact both activity and selectivity. []
Q8: Beyond isomerization, what other reactions can this compound participate in using transition metal catalysts?
A8: this compound exhibits versatility in transition metal-catalyzed reactions, including:
- Hydroheteroarylation: Nickel/AlMe3 systems with N-heterocyclic carbene ligands enable the addition of heteroarenes like pyridine to this compound. []
- C-C Bond Cleavage and Functionalization: Rhodium catalysts facilitate selective cleavage of the allyl C-C bond, enabling reactions like β-acylalkylation with allyl alcohols. [, ]
- Allylic C-H Sulfamidation: Cp*Ir(III) catalysts promote the introduction of sulfamidation at the allylic position, showcasing regioselectivity for the branched product. []
Q9: How has computational chemistry been employed to study this compound and its reactions?
A9: Computational methods, particularly Density Functional Theory (DFT), have proven valuable in understanding:
- Reaction Mechanisms: DFT calculations provide insights into reaction pathways, intermediates, and transition states, aiding in mechanistic elucidation. [, ]
- Structure-Activity Relationships: Quantum chemical calculations, such as AM1, help correlate molecular properties with observed activities, like genotoxicity. []
- Ligand Effects: DFT can assess the influence of different ligands on catalyst activity and selectivity in reactions involving this compound. []
- Hydrogen Tunneling: Computational studies support the involvement of hydrogen tunneling in reactions exhibiting abnormally large kinetic isotope effects. []
Q10: How do structural modifications of this compound affect its biological activity?
A10: Substituents on the aromatic ring and modifications to the allyl group can significantly impact biological activity:
- Genotoxicity: Studies comparing this compound analogs suggest that the stability of the carbonium ion formed during metabolism correlates with genotoxicity. Compounds forming more stable carbonium ions tend to be more genotoxic. []
- 15-Lipoxygenase Inhibition: Introducing isopropoxy and amide substituents to the this compound core yielded potent inhibitors of 15-lipoxygenase. The size and orientation of the amide group significantly influenced inhibitory potency. []
Q11: Is this compound metabolized in biological systems?
A11: Yes, this compound undergoes biotransformation primarily through epoxidation of the allylic double bond, forming this compound 2',3'-oxide. This epoxide can be further metabolized by epoxide hydrolases to form dihydrodiols or conjugated with glutathione. [, ]
Q12: What is the toxicological significance of this compound 2',3'-oxide?
A12: this compound 2',3'-oxide is a reactive electrophile capable of forming covalent adducts with DNA, primarily with guanine. [] This DNA damage is a potential mechanism contributing to the toxicity and carcinogenicity observed with this compound and related compounds.
Q13: What are the primary detoxification pathways for this compound 2',3'-oxide?
A13: The body employs two main detoxification pathways for this compound 2',3'-oxide:
- Glutathione S-Transferases: These enzymes conjugate the epoxide with glutathione, facilitating its excretion from the body. []
Q14: What analytical methods are commonly used to quantify this compound and its metabolites?
A14: Various analytical techniques are employed, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling identification and quantification of this compound and related compounds in complex mixtures. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC provides another separation technique often coupled with UV or MS detection for analyzing this compound and its derivatives. []
- 32P-Postlabeling Assay: This sensitive method detects DNA adducts formed by reactive metabolites, providing insights into the genotoxic potential of this compound and its analogs. []
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